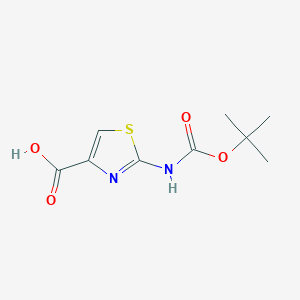

![molecular formula C13H19NO3 B1332721 [(Adamantane-1-carbonyl)-amino]-acetic acid CAS No. 21241-41-8](/img/structure/B1332721.png)

[(Adamantane-1-carbonyl)-amino]-acetic acid

Overview

Description

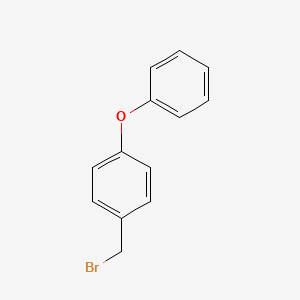

“[(Adamantane-1-carbonyl)-amino]-acetic acid” is a compound with the molecular formula C13H19NO3 . It is a derivative of adamantane, a tricyclic cage compound . The adamantane moiety is the structural backbone of numerous compounds and its discovery launched a new field of chemistry studying the approaches to the synthesis as well as the physicochemical and biological properties of organic polyhedral compounds with practical application in the pharmaceutical industry .

Synthesis Analysis

The synthesis of adamantane derivatives has been studied extensively. For example, 1-(adamantane-1-carbonyl-3-(1-naphthyl)) thiourea was synthesized by the reaction of freshly prepared adamantane-1-carbonyl chloride from corresponding acid with ammonium thiocyanate in a 1:1 M ratio in dry acetone .

Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) . The structure of the compound can be established by elemental analyses, FTIR, 1H, 13C NMR and mass spectroscopy .

Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . For example, 1-Adamantanecarboxylic acid undergoes complexation reactions with cyclohexaamylose .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.29 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .

Scientific Research Applications

Nanoparticle Synthesis Stabilizer

Adamantane derivatives have been utilized as stabilizers in the synthesis of monodisperse, highly crystalline nanoparticles. Specifically, they are used in creating CoPt3 nanoparticles and porous platinum nanoparticles, which have potential applications in catalysis and materials science .

Optoelectronic Materials Development

These compounds serve as additives in polycondensation reactions to yield conjugated polymers. These polymers are investigated for their potential use as optoelectronic materials due to their unique electronic properties .

Organic Synthesis

Adamantane derivatives are extensively researched for their applications in organic synthesis. They are known for producing 1,3-disubstituted adamantane derivatives in high yield, which are valuable intermediates in various chemical syntheses .

Structural Insights into Steric Strain

Research on adamantane-substituted amines provides insights into the effects of bulkiness and steric strain on the out-of-planarity of amide bonds. This has implications for understanding the kinetics and thermodynamics of amide bond rotation, which is crucial in the design of molecular machines and dynamic chemical systems .

Targeted Drug Delivery Systems

Adamantane has been explored as an anchor in the lipid bilayer of liposomes for targeted drug delivery and surface recognition. This application is promising for developing novel adamantane-based structures and self-assembled supramolecular systems for chemical investigations and therapeutic interventions .

Acetic Acid Production and Applications

While not directly related to “[(Adamantane-1-carbonyl)-amino]-acetic acid”, acetic acid itself has versatile applications, including process intensification and catalysis with an emphasis on process sustainability . This could suggest potential research avenues for the compound .

Future Directions

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . This suggests a promising future for the study and application of adamantane derivatives.

properties

IUPAC Name |

2-(adamantane-1-carbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c15-11(16)7-14-12(17)13-4-8-1-9(5-13)3-10(2-8)6-13/h8-10H,1-7H2,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCTZJMAHLGRBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364219 | |

| Record name | N-(Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Adamantane-1-carbonyl)-amino]-acetic acid | |

CAS RN |

21241-41-8 | |

| Record name | N-(Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)